molecular formula C13H14O3 B155515 6-Acetyl-2,2-dimethylchroman-4-one CAS No. 68799-41-7

6-Acetyl-2,2-dimethylchroman-4-one

Cat. No. B155515
CAS RN: 68799-41-7
M. Wt: 218.25 g/mol
InChI Key: CKWLEUNYCBGFGC-UHFFFAOYSA-N
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Description

6-Acetyl-2,2-dimethylchroman-4-one is a compound that has been isolated from Artemisia princeps, a dietary plant. It has shown potential as a therapeutic agent against obesity and obesity-related complications. The compound has been studied for its antiobesity effects in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs), where it was found to suppress adipogenic differentiation, which is the process by which cells become fat cells. The suppression of adipocyte formation by this compound is thought to be mediated through the activation of adenosine monophosphate-activated protein kinase (AMPK) and the inhibition of adipogenesis-induced p38 and JNK MAPK activation, as well as the upregulation of the β-catenin-dependent Wnt10b pathway .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One approach involves the asymmetric synthesis of four stereoisomers of a related compound, 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, which is a natural product isolated from Ageratina grandifolia. This synthesis utilized techniques such as Sharpless asymmetric dihydroxylation and Mitsunobu or Steglich reactions to control the stereochemistry of the isomers. The absolute stereochemistry of the natural product was determined through optical rotations and Mosher ester analysis, and the synthesis of all four stereoisomers could aid in exploring their biomedical applications .

Molecular Structure Analysis

The molecular structure of 6-acetyl-2,2-dimethyl-chromane has been characterized using various spectroscopic techniques, including IR, Raman, UV-Visible, and (1)H NMR spectroscopies. Its solid-state structure was determined by X-ray diffraction methods, revealing that it crystallizes in the triclinic P-1 space group. The molecule exhibits a substantial planar fragment due to extended π-bonding delocalization. Vibrational modes were calculated at the B3LYP/6-31G(d,p) level, and the DFT calculated (1)H NMR spectrum was in good agreement with experimental data. The electronic spectrum was calculated using the TD-DFT method in the gas phase, which correlated well with the experimental data, indicating that the absorption bands mainly originate from π→π* transitions .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the provided papers, the compound's ability to affect cellular pathways suggests that it may interact with various biological molecules. Its role in suppressing adipogenic differentiation indicates that it may be involved in complex biochemical reactions within the cell, particularly those related to energy metabolism and gene regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-acetyl-2,2-dimethyl-chromane have been studied, revealing that the substance has a melting point of 93°C and decomposes at temperatures higher than 196°C. The analysis of its conformational and vibrational properties through spectroscopic methods has provided insights into its stability and reactivity. The planarity of a significant portion of the molecule due to π-bonding delocalization could influence its interactions with other molecules and its overall chemical behavior .

Scientific Research Applications

Inhibition of Insulin Release and Smooth Muscle Relaxants

6-Acetyl-2,2-dimethylchroman-4-one and its derivatives have been studied for their ability to target ATP-sensitive potassium channels. This effect is significant in inhibiting insulin release from pancreatic β-cells and relaxing vascular smooth muscle cells. These biological responses are indicative of interactions with specific ion channels, revealing the compound's potential in influencing insulin regulation and vascular functions (Pirotte et al., 2017).

Anti-Obesity Properties

Research on this compound isolated from Artemisia princeps showed its anti-obesity effects. The compound reduced lipid accumulation and downregulated key adipogenic markers in human bone marrow-derived mesenchymal stromal cells, thus inhibiting adipocyte formation. This suggests its potential use in treating obesity and related complications (Karadeniz et al., 2020).

Synthesis and Chemical Transformations

This compound has been synthesized through various chemical reactions, highlighting its versatility in organic synthesis. For instance, synthesis through Friedel-Crafts reaction and dehydrogenation with DDQ in anhydrous benzene has been documented. Such synthetic pathways are crucial for producing this compound for further biological and pharmacological studies (NakayamaMitsuru et al., 1972; Tsukayama, 1974).

Bacteriostatic Properties

A study identified this compound as a constituent in Euodia lunu-ankenda, demonstrating bacteriostatic properties. This finding opens avenues for exploring its role in antibacterial applications and developing new bacteriostatic agents (Manandhar et al., 1985).

Anti-platelet Aggregation Activity

Research has shown that this compound exhibits anti-platelet aggregation activity, particularly when induced by arachidonic acid in vitro. This suggests its potential therapeutic application in preventing thrombotic diseases (Lin et al., 2000).

properties

IUPAC Name

6-acetyl-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWLEUNYCBGFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439263
Record name 6-acetyl-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68799-41-7
Record name 6-acetyl-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of 6-acetyl-2,2-dimethylchroman-4-one?

A1: this compound has demonstrated interesting biological activities in in vitro studies:

  • Anti-obesity activity: This compound has shown potential in suppressing adipogenesis, the process of fat cell formation, in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). [] This effect is thought to be mediated by the activation of AMPK, an enzyme involved in cellular energy regulation, and the modulation of various signaling pathways related to adipogenesis. []
  • Anti-platelet aggregation activity: this compound has exhibited significant anti-platelet aggregation activity in in vitro experiments. [] Platelet aggregation is a crucial step in blood clot formation, making this finding potentially relevant for cardiovascular health.

Q2: From which natural sources can this compound be isolated?

A2: this compound has been successfully isolated from the following plant sources:

  • Artemisia princeps: This dietary plant, also known as Japanese mugwort, has yielded this compound as one of its bioactive constituents. []
  • Gynura japonica: This plant, commonly called velvet plant or edible gynura, has also been identified as a source of this compound. []

Q3: What are the potential molecular mechanisms underlying the observed anti-adipogenic effect of this compound?

A3: Research suggests that this compound might exert its anti-adipogenic effects through multiple mechanisms:

  • AMPK activation: The compound appears to stimulate the phosphorylation of AMPK, leading to its activation. [] AMPK activation is known to inhibit adipogenesis and promote fat oxidation.
  • Modulation of adipogenic markers: this compound has been observed to downregulate the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1c. [] These factors play a crucial role in driving the differentiation of pre-adipocytes into mature adipocytes.
  • Regulation of signaling pathways: The compound may influence adipogenesis by modulating signaling pathways such as the p38 and JNK MAPK pathways, as well as the β-catenin-dependent Wnt10b pathway. [] These pathways are involved in various cellular processes, including cell differentiation and proliferation.

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